2,3'-Dibromobenzophenone

Übersicht

Beschreibung

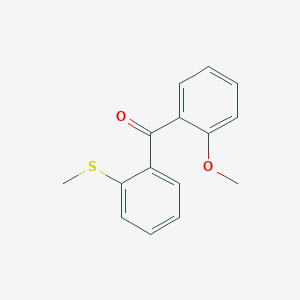

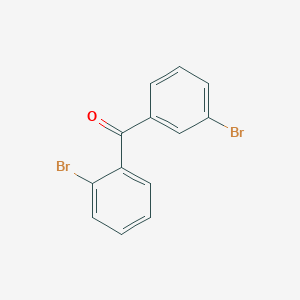

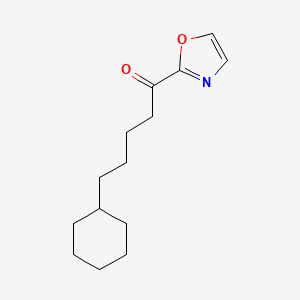

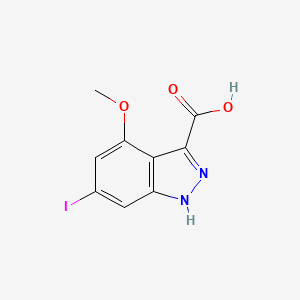

2,3’-Dibromobenzophenone is a chemical compound with the molecular formula C13H8Br2O . It has a molecular weight of 340.01 . The compound is a white solid .

Molecular Structure Analysis

The structure of 2,3’-Dibromobenzophenone contains a total of 25 bonds; 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis

2,3’-Dibromobenzophenone is a white solid . It has a molecular weight of 340.01 .Wissenschaftliche Forschungsanwendungen

Complex Molecular Interactions

- Research on dibenzo[c,d]phenothiazine has shown it forms complexes with analogs of 2,3-dichloro-5,6-dicyano-p-benzoquinone, leading to significant resistivities and electronic absorption bands due to the interaction between cationic radicals and neutral donor molecules. This illustrates the potential of 2,3'-Dibromobenzophenone derivatives in studying molecular interactions and electronic properties in complex compounds (Matsunaga, 1965).

Synthesis of New Materials

- A study on the synthesis of 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes from 1,4-dibromobenzene demonstrates the role of 2,3'-Dibromobenzophenone derivatives in creating high-performance semiconductors for organic field-effect transistors. This highlights its importance in the development of new materials for electronic applications (Takimiya et al., 2004).

Environmental Studies

- The degradation and biodegradation of brominated phenols and benzoic acids, including those related to 2,3'-Dibromobenzophenone, under various conditions like iron-reducing, sulfidogenic, and methanogenic environments, have been studied to understand the environmental fate of these compounds. This research is crucial for assessing the environmental impact and degradation pathways of brominated organic compounds (Monserrate & Häggblom, 1997).

Photocatalytic Degradation

- The study on the degradation of UV-filter Benzophenone-3 using TiO2 coated on quartz tubes is indicative of the potential applications of 2,3'-Dibromobenzophenone derivatives in enhancing advanced oxidation processes for water treatment. This shows the compound's relevance in environmental cleanup and pollution control strategies (Moradi et al., 2018).

Wirkmechanismus

Target of Action

This compound, like other benzophenones, may interact with a variety of biological targets due to its structural characteristics .

Mode of Action

Benzophenones are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Benzophenones and their derivatives have been studied for their potential antitumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .

Pharmacokinetics

As a benzophenone derivative, its bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

Benzophenones and their derivatives have been studied for their potential antitumor activity, suggesting they may have cytotoxic effects on certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 2,3’-Dibromobenzophenone may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the biological environment .

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(3-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFQDVSPLSTAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641430 | |

| Record name | (2-Bromophenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

746651-76-3 | |

| Record name | (2-Bromophenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614007.png)

![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614017.png)